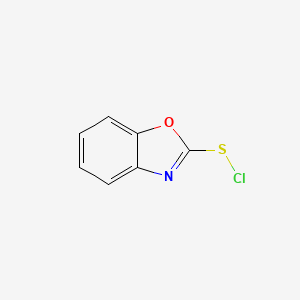

2-Benzoxazolesulfenyl chloride

Description

Structure

3D Structure

Properties

CAS No. |

98555-60-3 |

|---|---|

Molecular Formula |

C7H4ClNOS |

Molecular Weight |

185.63 g/mol |

IUPAC Name |

1,3-benzoxazol-2-yl thiohypochlorite |

InChI |

InChI=1S/C7H4ClNOS/c8-11-7-9-5-3-1-2-4-6(5)10-7/h1-4H |

InChI Key |

UUXQQFYDAPBKMK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzoxazolesulfenyl Chloride

Direct Halogenation Approaches to the Sulfenyl Moiety

Direct halogenation methods are the most straightforward routes to 2-benzoxazolesulfenyl chloride, typically starting from sulfur-containing benzoxazole (B165842) precursors. These approaches leverage the reactivity of the sulfur atom towards electrophilic chlorinating agents.

Chlorination of 2-Mercaptobenzoxazole (B50546) Precursors

The most direct synthesis involves the chlorination of 2-mercaptobenzoxazole. This method treats the thiol precursor with a chlorinating agent, leading to the formation of the sulfenyl chloride, hydrogen chloride, and elemental sulfur. A notable process involves passing chlorine gas into a melt of the 2-mercaptobenzoxazole derivative. This solvent-free approach is advantageous for its high space-time yield and the avoidance of solvent distillation, which can be energy-intensive.

The reaction is typically initiated by introducing a stream of chlorine gas into the molten 2-mercaptobenzoxazole. To manage the exothermicity and maintain a stirrable reaction mixture, the temperature is controlled, often starting below 60°C and gradually decreasing to room temperature. An excess of chlorine is generally used to ensure complete conversion of the starting material. For instance, a molar ratio of approximately 1.5 moles of chlorine per mole of the 2-mercaptobenzoxazole precursor has been shown to be effective. This process yields the desired 2-chlorobenzoxazole (B146293) (the tautomeric form of 2-benzoxazolesulfenyl chloride) in high purity and yield, alongside sulfur chlorides which can be separated by distillation under reduced pressure.

| Reactant | Chlorinating Agent | Stoichiometry (Chlorine:Reactant) | Temperature (°C) | Yield (%) | Purity (%) | Ref. |

| 2-Mercapto-6-chlorobenzoxazole | Chlorine (gas) | ~1.5:1 | <60, then room temp. | 91 | 99.8 | researchgate.net |

This interactive data table provides a summary of the reaction conditions for the chlorination of a 2-mercaptobenzoxazole precursor.

Oxidative Chlorination Pathways from Thiols and Disulfides

An alternative direct approach is the oxidative chlorination of the corresponding disulfide, 2,2'-dithiobis(benzoxazole). This reaction, often referred to as the Zincke disulfide reaction, involves the cleavage of the disulfide bond by a halogen, such as chlorine, to yield two equivalents of the sulfenyl chloride. google.com This method is widely used for the preparation of various sulfenyl chlorides.

A common procedure involves dissolving the disulfide in an inert solvent, such as carbon tetrachloride, and then introducing chlorine gas. google.com The reaction proceeds readily, often at room temperature, to afford the sulfenyl chloride. While specific examples for 2,2'-dithiobis(benzoxazole) are not extensively detailed in readily available literature, the methodology is well-established for analogous heterocyclic disulfides, such as 2,2'-dithiobis(benzothiazole). In this analogous case, passing chlorine through a carbon tetrachloride solution of the disulfide effectively yields 2-benzothiazolesulfenyl chloride. google.com This suggests that a similar approach would be a viable route to 2-benzoxazolesulfenyl chloride.

Indirect Synthesis via Precursor Derivatization

Indirect methods offer alternative synthetic routes that involve either constructing the benzoxazole ring with the sulfur functionality already in place or performing chemical transformations on a derivatized benzoxazole to generate the sulfenyl chloride group.

Strategies Involving Benzoxazole Ring Formation with Sulfur Incorporation

The synthesis of the benzoxazole ring system typically involves the cyclization of a 2-aminophenol (B121084) derivative with a one-carbon electrophile. To incorporate the required sulfur atom at the 2-position, reagents containing both carbon and sulfur can be employed. For instance, the reaction of 2-aminophenol with carbon disulfide is a well-established method for producing 2-mercaptobenzoxazole. While this does not directly yield the sulfenyl chloride, it produces the immediate precursor for the direct chlorination methods described in section 2.1.1.

More direct, though less documented, strategies could theoretically involve the reaction of 2-aminophenol with sulfur chlorides. For example, sulfur monochloride (S₂Cl₂) and sulfur dichloride (SCl₂) are known reagents in the synthesis of sulfur-containing heterocycles. researchgate.net However, these reactions can be complex and may lead to a variety of products. The reaction of 2-aminophenol with sulfur chlorides might not selectively produce 2-benzoxazolesulfenyl chloride, potentially yielding other fused heterocyclic systems or polymeric materials. mdpi.com Further research is required to establish this as a viable and selective synthetic pathway.

Functional Group Transformations Towards Sulfenyl Chloride

This strategy involves starting with a pre-formed benzoxazole derivative and converting a functional group at the 2-position into a sulfenyl chloride. The most direct example of this is the chlorination of 2-mercaptobenzoxazole, which can be viewed as a functional group transformation of a thiol to a sulfenyl chloride.

Theoretically, other functional groups could be converted to the sulfenyl chloride moiety, although specific examples for the benzoxazole system are scarce in the literature. For instance, a 2-thiocyanate or a 2-thioether on the benzoxazole ring could potentially be cleaved under specific chlorinolysis conditions to yield the sulfenyl chloride. However, these transformations are not standard procedures for this specific heterocyclic system and would require significant methodological development. The conversion of sulfonic acids or sulfonyl chlorides to sulfenyl chlorides is not a typical transformation, as it would require a reduction of the sulfur oxidation state.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of 2-benzoxazolesulfenyl chloride while minimizing side reactions. Key parameters that are often adjusted include temperature, solvent, reaction time, and the stoichiometry of the reagents.

For the direct chlorination of 2-mercaptobenzoxazole, conducting the reaction in the absence of a solvent has been shown to provide excellent yields and purity. researchgate.net The temperature is a critical parameter; it must be high enough to maintain the starting material in a molten, stirrable state but controlled to prevent excessive side reactions or decomposition. A temperature range of 20°C to 40°C is often preferred. researchgate.net The use of a slight excess of the chlorinating agent, such as 1.5 moles of chlorine per mole of the thiol, helps to drive the reaction to completion. researchgate.net

In the case of oxidative chlorination of the disulfide, the choice of an inert solvent is important to facilitate the reaction and control the temperature. Solvents like carbon tetrachloride or dichloromethane (B109758) are commonly used. google.com The reaction is often carried out at or below room temperature to control its rate.

For indirect synthetic approaches, the optimization would depend heavily on the specific reaction being performed. In cyclization reactions, the choice of catalyst, solvent, and temperature can significantly impact the yield and selectivity. For functional group transformations, the choice of chlorinating agent and reaction conditions would need to be carefully selected to ensure the desired transformation occurs without affecting other parts of the molecule.

| Synthetic Approach | Key Parameters for Optimization | General Observations |

| Direct Chlorination of 2-Mercaptobenzoxazole | Temperature, Stoichiometry of Chlorinating Agent, Solvent (or lack thereof) | Solvent-free conditions can provide high yields and purity. Temperature control is crucial to manage exothermicity. researchgate.net |

| Oxidative Chlorination of Disulfide | Solvent, Temperature, Rate of Chlorine Addition | Use of an inert solvent is typical. Lower temperatures can improve selectivity. google.com |

| Indirect Synthesis | Catalyst, Solvent, Temperature, Precursor Purity | Highly dependent on the specific transformation. Often requires more complex optimization. |

This interactive data table summarizes key optimization parameters for different synthetic routes to 2-Benzoxazolesulfenyl Chloride.

Chemical Reactivity and Mechanistic Investigations of 2 Benzoxazolesulfenyl Chloride

Nucleophilic Substitution Reactions at the Sulfur Center

The sulfur atom in 2-Benzoxazolesulfenyl chloride is electrophilic and is susceptible to attack by various nucleophiles, leading to the displacement of the chloride ion. This is a characteristic reaction of sulfenyl chlorides.

2-Benzoxazolesulfenyl chloride is expected to react readily with primary and secondary amines to form the corresponding N-substituted 2-benzoxazolesulfenamides. This reaction is analogous to the general synthesis of sulfenamides from sulfenyl chlorides and amines. The reaction typically proceeds via a nucleophilic substitution mechanism where the amine attacks the electrophilic sulfur atom.

General Reaction: R₂NH + ArSCl → ArSNR₂ + HCl

In the case of 2-Benzoxazolesulfenyl chloride, the reaction would be:

Specific Reaction: R₂NH + (2-Benzoxazole)SCl → (2-Benzoxazole)SNR₂ + HCl

The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride formed. The reactivity of the amine will depend on its nucleophilicity and steric hindrance.

| Amine Type | Expected Product |

| Primary Amines (RNH₂) | N-Alkyl/Aryl-2-benzoxazolesulfenamide |

| Secondary Amines (R₂NH) | N,N-Dialkyl/Diaryl-2-benzoxazolesulfenamide |

Detailed mechanistic studies on analogous systems suggest that the reaction proceeds through a direct displacement of the chloride by the nitrogen nucleophile.

The reaction of 2-Benzoxazolesulfenyl chloride with oxygen nucleophiles such as alcohols and phenols is expected to yield the corresponding 2-benzoxazolesulfenate esters. This reaction is a standard method for the synthesis of sulfenate esters.

General Reaction with Alcohols: R'OH + ArSCl → ArSOR' + HCl

Specific Reaction with Alcohols: R'OH + (2-Benzoxazole)SCl → (2-Benzoxazole)SOR' + HCl

The reaction is typically performed in the presence of a base, such as pyridine (B92270) or a tertiary amine, to scavenge the HCl produced. The reactivity of the alcohol or phenol (B47542) is influenced by its nucleophilicity and steric factors. Phenols, being more acidic, may react under slightly different conditions compared to aliphatic alcohols.

| Oxygen Nucleophile | Expected Product |

| Alcohols (R'OH) | Alkyl 2-benzoxazolesulfenate |

| Phenols (Ar'OH) | Aryl 2-benzoxazolesulfenate |

2-Benzoxazolesulfenyl chloride is anticipated to react with sulfur nucleophiles like thiols and thiophenols to form unsymmetrical disulfides. This reaction is a common and efficient method for disulfide bond formation.

General Reaction: R'SH + ArSCl → ArSSR' + HCl

Specific Reaction: R'SH + (2-Benzoxazole)SCl → (2-Benzoxazole)SSR' + HCl

A base is usually added to neutralize the hydrogen chloride byproduct. The reaction is generally fast and proceeds in high yield. In the presence of excess thiol or under specific conditions, further reactions leading to polysulfides could potentially occur, although the formation of the disulfide is the most common outcome.

| Sulfur Nucleophile | Expected Product |

| Thiols (R'SH) | Alkyl 2-benzoxazolyl disulfide |

| Thiophenols (Ar'SH) | Aryl 2-benzoxazolyl disulfide |

The reaction of 2-Benzoxazolesulfenyl chloride with carbon nucleophiles, such as Grignard reagents, organolithium compounds, or enolates, would lead to the formation of a new carbon-sulfur bond, yielding 2-substituted benzoxazolyl sulfides.

General Reaction with Grignard Reagents: R'MgX + ArSCl → ArSR' + MgXCl

Specific Reaction with Grignard Reagents: R'MgX + (2-Benzoxazole)SCl → (2-Benzoxazole)SR' + MgXCl

These reactions provide a direct route to introduce the 2-benzoxazolylthio group onto a carbon framework. The choice of the carbon nucleophile and reaction conditions would be crucial to control the outcome and avoid side reactions.

Electrophilic Additions and Cycloaddition Reactions

Arylsulfenyl chlorides are known to act as electrophiles and can undergo addition reactions with unsaturated systems like alkenes and alkynes. It is expected that 2-Benzoxazolesulfenyl chloride will exhibit similar reactivity.

The electrophilic addition to a double or triple bond is believed to proceed through a bridged episulfonium ion intermediate. The subsequent attack by the chloride ion (or another nucleophile present in the reaction mixture) leads to the final addition product. The regioselectivity of the addition would be influenced by the electronic and steric properties of the substituents on the unsaturated bond.

Reaction with Alkenes: RCH=CHR + ArSCl → RCH(Cl)CH(SAr)R

Reaction with Alkynes: RC≡CR + ArSCl → RC(Cl)=C(SAr)R

While less common, sulfenyl chlorides can also participate in cycloaddition reactions, for instance, with conjugated dienes. The specific conditions and the nature of the diene would determine the feasibility and outcome of such reactions.

Redox Chemistry of the Sulfenyl Chloride Group

The sulfur atom in the sulfenyl chloride group is in the +2 oxidation state and can undergo both oxidation and reduction.

Oxidation: 2-Benzoxazolesulfenyl chloride can be oxidized to higher oxidation states of sulfur. For instance, oxidation with a suitable oxidizing agent, such as a peroxy acid, could yield the corresponding 2-benzoxazolesulfinyl chloride (S=O) or 2-benzoxazolesulfonyl chloride (SO₂). wikipedia.org The reaction of arylsulfenyl chlorides with superoxide (B77818) anion has been reported to yield either diaryl disulfides or arylsulfonates, depending on the substrate.

Reduction: The reduction of 2-Benzoxazolesulfenyl chloride is expected to produce the corresponding disulfide, bis(2-benzoxazolyl) disulfide. Electrochemical studies on arenesulfenyl chlorides have shown that they can be reduced to form disulfides. acs.orgnih.gov This process can occur through a concerted electron transfer mechanism leading to a radical/anion cluster or a stepwise mechanism. The two-electron reduction product is an arenethiolate, which can then react with the starting sulfenyl chloride to form the disulfide. acs.orgnih.gov Chemical reducing agents, such as a combination of tri-n-propylamine and trichlorosilane, have also been used for the reduction of sulfenyl derivatives to disulfides. acs.org

Reductive Transformations to Thioethers or Thiols

The reduction of 2-benzoxazolesulfenyl chloride can lead to the formation of either thioethers (sulfides) or the corresponding thiol, 2-mercaptobenzoxazole (B50546), depending on the reducing agent and reaction conditions.

Formation of Thioethers:

2-Benzoxazolesulfenyl chloride can serve as an electrophilic sulfur source for the synthesis of unsymmetrical thioethers. In a general reaction, the sulfenyl chloride is reacted with an organometallic reagent, such as an arylzinc compound, in a one-pot procedure. The thiol is first converted in situ to the sulfenyl chloride, which then reacts with the organometallic species. acs.org This methodology is compatible with a range of functional groups on the aromatic ring of the organometallic reagent. acs.org

A plausible reaction pathway involves the initial formation of the sulfenyl chloride from the corresponding thiol, followed by a cross-coupling reaction with the organozinc reagent to furnish the diaryl or heteroaryl sulfide. acs.org

Table 1: Synthesis of Thioethers from In Situ Generated Sulfenyl Chlorides

| Thiol Precursor | Organozinc Reagent | Product | Yield (%) |

|---|---|---|---|

| 2-Mercaptobenzoxazole | Phenylzinc bromide | 2-(Phenylthio)benzoxazole | Good to Excellent acs.org |

| Thiophenol | Phenylzinc bromide | Diphenyl sulfide | 95 acs.org |

This table is illustrative of the general reaction type, with specific yield data for 2-benzoxazolesulfenyl chloride reactions requiring specific experimental investigation.

Formation of Thiols:

Direct reduction of the sulfenyl chloride moiety to the corresponding thiol, 2-mercaptobenzoxazole, can be achieved using various reducing agents. While specific studies on 2-benzoxazolesulfenyl chloride are not extensively documented, analogous reductions of arylsulfonyl chlorides to arylthiols are well-established and can be accomplished with reagents like triphenylphosphine.

Oxidative Pathways to Higher Oxidation State Sulfur Compounds (e.g., Sulfinic/Sulfonic Derivatives)

Oxidation of 2-benzoxazolesulfenyl chloride can yield sulfur compounds in higher oxidation states, such as sulfinic acid or sulfonic acid derivatives. The nature of the oxidant and the reaction conditions will determine the final product.

The oxidation of a sulfenyl chloride to a sulfonyl chloride is a known transformation. magtech.com.cn This can be achieved using various oxidizing agents. The resulting 2-benzoxazolesulfonyl chloride would be a valuable intermediate for the synthesis of sulfonamides and other derivatives. For instance, the synthesis of benzoxazole-based sulfonamide derivatives has been reported, highlighting the utility of the corresponding sulfonyl chlorides. derpharmachemica.com

The general transformation can be represented as:

2-Benzoxazolesulfenyl Chloride → [Oxidation] → 2-Benzoxazolesulfonyl Chloride

Further reaction of the sulfonyl chloride with nucleophiles can then lead to a variety of derivatives.

Mechanistic Elucidation of Key Transformations

The elucidation of the precise mechanisms by which 2-benzoxazolesulfenyl chloride undergoes its various transformations is crucial for understanding its reactivity and for optimizing reaction conditions. A combination of kinetic studies, transition state analysis, isotope labeling experiments, and computational chemistry provides a powerful toolkit for this purpose. While specific studies on 2-benzoxazolesulfenyl chloride are limited, the principles of these techniques can be applied to its reactions.

Kinetic Studies of Reaction Rates and Orders

Kinetic studies are fundamental to determining the rate of a reaction and its dependence on the concentration of reactants. By systematically varying the concentrations of 2-benzoxazolesulfenyl chloride and the respective nucleophile or reducing/oxidizing agent, the rate law for the reaction can be established. The rate law provides insight into the molecularity of the rate-determining step.

For example, in the reaction with a nucleophile (Nu):

Rate = k[2-Benzoxazolesulfenyl Chloride]^m[Nu]^n

The reaction orders, m and n, would be determined experimentally. A first-order dependence on each reactant (m = 1, n = 1) would suggest a bimolecular nucleophilic substitution (SN2) type mechanism at the sulfur atom. Such studies have been conducted for the solvolysis of arenesulfonyl chlorides, providing valuable mechanistic information. mdpi.com

Determination of Transition State Structures and Energetics

The transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. Its structure and energetics are key to understanding the reaction mechanism. While direct experimental observation of transition states is challenging, their properties can be inferred from experimental data and, more directly, from computational modeling.

For a hypothetical SN2 reaction of 2-benzoxazolesulfenyl chloride with a nucleophile, the transition state would likely involve a trigonal bipyramidal geometry around the sulfur atom, with the nucleophile and the leaving group (chloride) in apical positions. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the geometry and energy of this transition state. These calculations can also provide the activation energy for the reaction, which can be compared with experimental values obtained from kinetic studies.

Isotope Labeling Experiments for Pathway Confirmation

Isotope labeling is a powerful technique for tracing the fate of atoms during a chemical reaction, thereby providing unambiguous evidence for a proposed mechanism. In the context of 2-benzoxazolesulfenyl chloride reactivity, isotopes of sulfur (³⁴S), chlorine (³⁷Cl), or atoms within the nucleophile could be employed.

For instance, in the oxidation of a sulfenyl chloride to a sulfonyl derivative using an oxygen source, labeling the oxygen atoms of the oxidant (e.g., using ¹⁸O₂) can help determine the origin of the oxygen atoms in the final product. Such studies have been used to elucidate the mechanism of photooxidation of sulfenic acid derivatives. sci-hub.se If both oxygen atoms in the resulting sulfonyl group originate from the same molecule of O₂, it would suggest an intramolecular oxygen transfer mechanism. Conversely, if the oxygen atoms come from different O₂ molecules, a bimolecular pathway is more likely. sci-hub.se

Computational Verification of Reaction Mechanisms

Computational chemistry has become an indispensable tool for verifying and predicting reaction mechanisms. Quantum mechanical calculations can be used to model the entire reaction pathway, including reactants, intermediates, transition states, and products.

By calculating the potential energy surface for a given reaction of 2-benzoxazolesulfenyl chloride, different possible mechanistic pathways can be compared. The pathway with the lowest activation energy is generally the most favored. These computational models can also provide insights into the electronic structure of the transition state, helping to explain the observed reactivity and selectivity. For example, DFT calculations have been used to elucidate the mechanism of Ru-catalyzed reactions involving heterocyclic compounds.

Applications of 2 Benzoxazolesulfenyl Chloride in Organic Synthesis

Utilization as a Versatile Synthetic Intermediate

The inherent reactivity of the S-Cl bond in 2-benzoxazolesulfenyl chloride positions it as a valuable electrophilic sulfur reagent. This characteristic would enable it to react with a wide range of nucleophiles, thereby serving as a gateway to more complex molecular architectures.

Construction of Complex Heterocyclic Systems

In principle, 2-benzoxazolesulfenyl chloride could be employed in the synthesis of novel and complex heterocyclic systems. Its reaction with molecules containing multiple nucleophilic sites could initiate cyclization cascades, leading to the formation of fused or spirocyclic ring systems incorporating the benzoxazole (B165842) motif. For instance, reaction with a suitably substituted enamine or β-amino ketone could potentially lead to the formation of thiazine (B8601807) or related sulfur-containing heterocyclic structures. The benzoxazole unit itself is a common scaffold in medicinal chemistry, and its incorporation into larger, more complex heterocyclic frameworks is of significant interest.

Introduction of Sulfur-Containing Moieties into Organic Frameworks

A primary application of sulfenyl chlorides is the introduction of sulfur-containing functional groups into organic molecules. 2-Benzoxazolesulfenyl chloride would be no exception, allowing for the direct installation of the benzoxazole-2-thioether moiety. This can be achieved through its reaction with various nucleophiles such as amines, thiols, and activated carbon nucleophiles (e.g., enolates, enamines). The resulting thioethers could serve as key intermediates for further functionalization or as target molecules themselves, given the prevalence of sulfur-containing compounds in pharmaceuticals and materials science.

| Nucleophile | Product Type | Potential Application |

| Amines | Sulfenamides | Synthetic intermediates, biologically active compounds |

| Thiols | Disulfides | Precursors to other sulfur compounds, materials science |

| Alkenes/Alkynes | β-Chloro thioethers | Intermediates for further transformations |

| Enolates | α-Thio ketones/esters | Building blocks for complex molecule synthesis |

Reagent in Tandem and Cascade Reactions

The reactivity of 2-benzoxazolesulfenyl chloride could be harnessed in the design of tandem or cascade reaction sequences. A tandem reaction is a process involving two or more consecutive reactions in which the subsequent reaction occurs at the functional group generated in the previous step, without the need for isolation of intermediates. For example, the addition of 2-benzoxazolesulfenyl chloride to an alkene would generate a β-chloro thioether. If the alkene substrate also contained a suitably positioned nucleophile, an intramolecular cyclization could ensue, leading to the rapid construction of a heterocyclic ring in a single operation. Such processes are highly desirable in organic synthesis as they increase efficiency and reduce waste.

Precursor for Advanced Sulfur-Containing Building Blocks

By reacting 2-benzoxazolesulfenyl chloride with appropriate nucleophiles, a variety of advanced sulfur-containing building blocks could be synthesized. These building blocks, now functionalized with the benzoxazole-2-sulfenyl group, could then be used in more complex synthetic endeavors. For example, its reaction with a bifunctional nucleophile could yield a monomer suitable for polymerization, leading to novel sulfur-containing polymers with potentially interesting material properties.

| Building Block Type | Synthetic Approach | Potential Utility |

| Functionalized Thioethers | Reaction with various nucleophiles | Cross-coupling reactions, further derivatization |

| Sulfenamides | Reaction with amines | Ligand synthesis, precursors to other N-S compounds |

| Unsymmetrical Disulfides | Reaction with thiols | Dynamic covalent chemistry, self-healing materials |

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a complex product that contains substantial portions of all the starting materials. bohrium.com Given its electrophilic nature, 2-benzoxazolesulfenyl chloride could theoretically participate as an electrophilic component in certain MCRs. For instance, in a reaction involving a nucleophile and another electrophile, 2-benzoxazolesulfenyl chloride could act as the initial electrophile, generating an intermediate that then participates in subsequent bond-forming events. The development of new MCRs is a continuous area of research, and the incorporation of novel reagents like 2-benzoxazolesulfenyl chloride could lead to the discovery of new synthetic methodologies for the rapid assembly of complex molecular structures.

Computational and Theoretical Studies of 2 Benzoxazolesulfenyl Chloride

Electronic Structure and Bonding Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. For 2-Benzoxazolesulfenyl chloride, computational methods can elucidate the distribution of electrons, the nature of its chemical bonds, and its molecular orbitals.

Detailed research findings from theoretical studies on related benzoxazole (B165842) and sulfonyl-containing compounds suggest that the electronic properties of 2-Benzoxazolesulfenyl chloride would be governed by the interplay between the aromatic benzoxazole ring and the highly reactive sulfenyl chloride group. researchgate.netdergipark.org.tracs.org DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), are employed to optimize the molecule's geometry and calculate its electronic properties. dergipark.org.tr

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept them. For 2-Benzoxazolesulfenyl chloride, the HOMO is expected to be located primarily on the benzoxazole ring system and the sulfur atom, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the S-Cl bond, specifically the antibonding σ* orbital, highlighting its susceptibility to nucleophilic attack and cleavage of this bond. acs.orgresearchgate.net The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For 2-Benzoxazolesulfenyl chloride, MEP analysis would likely show a region of negative potential (red/yellow) around the nitrogen and oxygen atoms of the benzoxazole ring, indicating their nucleophilic character. A region of positive potential (blue) would be expected around the sulfur atom, confirming its electrophilic nature and its role as the primary site for reaction with nucleophiles. researchgate.netelifesciences.org

Natural Bond Orbital (NBO) analysis further refines the understanding of bonding. It would likely confirm the highly polarized nature of the S-Cl bond, with significant positive charge on the sulfur and negative charge on the chlorine. acs.orgresearchgate.net This polarization is the source of the compound's high reactivity as an electrophilic sulfur source. wikipedia.org

| Property | Predicted Value/Location | Significance |

|---|---|---|

| HOMO Energy | ~ -7.0 eV (Illustrative) | Indicates electron-donating capability; relates to ionization potential. |

| LUMO Energy | ~ -1.5 eV (Illustrative) | Indicates electron-accepting capability; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV (Illustrative) | Correlates with chemical reactivity and stability. A smaller gap implies higher reactivity. mdpi.com |

| Dipole Moment | ~ 2.5 D (Illustrative) | Quantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| MEP Minimum | Located on N and O atoms | Indicates the most probable sites for electrophilic attack. researchgate.net |

| MEP Maximum | Located on the Sulfur atom | Indicates the most probable site for nucleophilic attack. elifesciences.org |

Reaction Pathway Prediction and Simulation

Computational chemistry is an invaluable tool for mapping the potential energy surface of a chemical reaction, allowing for the prediction and simulation of reaction pathways. For 2-Benzoxazolesulfenyl chloride, this involves identifying the transition states and intermediates that connect reactants to products.

The primary reaction of sulfenyl chlorides is the electrophilic addition to unsaturated systems like alkenes and alkynes. wikipedia.org Theoretical studies on analogous reactions show that the mechanism often proceeds through a high-energy transition state leading to a cyclic intermediate, known as an episulfonium ion (or thiiranium ion). scispace.comresearchgate.net

To predict the pathway for the reaction of 2-Benzoxazolesulfenyl chloride with an alkene, for example, computational chemists would use methods to locate the transition state structure. libretexts.org By calculating the vibrational frequencies of this structure, they can confirm it is a true transition state (characterized by a single imaginary frequency). The energy of this transition state relative to the reactants gives the activation energy barrier for the reaction, which is a key determinant of the reaction rate. scispace.com

Intrinsic Reaction Coordinate (IRC) calculations can then be performed to follow the reaction path downhill from the transition state, confirming that it connects the intended reactants and products (or intermediates). scispace.com These simulations can provide detailed geometric information about how bonds are formed and broken throughout the reaction. For 2-Benzoxazolesulfenyl chloride, such a simulation would visualize the approach of the sulfur atom to the double bond, the elongation and eventual cleavage of the S-Cl bond, and the formation of new C-S bonds.

| Computational Step | Objective | Information Gained |

|---|---|---|

| Geometry Optimization | Find the lowest energy structures of reactants, products, and intermediates. | Bond lengths, bond angles, and relative stabilities. |

| Transition State (TS) Search | Locate the saddle point on the potential energy surface between reactants and products. | Structure and energy of the transition state. |

| Frequency Calculation | Characterize stationary points as minima (reactants, products) or transition states. | Confirmation of TS (one imaginary frequency); calculation of zero-point vibrational energy. |

| Intrinsic Reaction Coordinate (IRC) | Map the reaction path connecting the TS to the reactants and products. | Confirmation that the correct pathway has been found. |

Prediction of Reactivity and Selectivity in Organic Transformations

A major goal of computational chemistry is to predict not just whether a reaction will occur, but also how it will proceed in terms of reactivity and selectivity (chemo-, regio-, and stereoselectivity).

For 2-Benzoxazolesulfenyl chloride, its primary role is as an electrophile. wikipedia.org Its reactivity can be quantified using global reactivity descriptors derived from DFT, such as chemical hardness, chemical potential, and the electrophilicity index. researchgate.net These indices would allow for a comparison of its electrophilic character with other known sulfenyl chlorides.

The regioselectivity of its reactions, for instance, in additions to unsymmetrical alkenes, can be predicted by analyzing the properties of the transition states for the different possible pathways. The pathway with the lower activation energy will be the favored one, leading to the major product. nih.govfigshare.com For example, in the addition to styrene, calculations would determine whether the sulfur atom preferentially adds to the α- or β-carbon of the double bond by comparing the energies of the two corresponding transition states. The stability of the resulting intermediate carbocation or episulfonium ion plays a crucial role in determining this outcome. nih.gov

Another approach involves using local reactivity descriptors, such as Fukui functions or the dual descriptor. researchgate.net These functions analyze the change in electron density at each atom upon the addition or removal of an electron. For 2-Benzoxazolesulfenyl chloride, these descriptors would highlight the sulfur atom as the most electrophilic site and could be used to predict the most nucleophilic site in a reaction partner, thereby predicting the outcome of the reaction. nih.gov

Conformational Analysis and Stability Studies

Most molecules are not rigid structures and can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers to rotation between them.

For 2-Benzoxazolesulfenyl chloride, the key degree of freedom is the rotation around the C-S single bond, defined by the dihedral angle between the benzoxazole ring and the S-Cl bond. A Potential Energy Surface (PES) scan can be performed computationally to explore this rotation. mdpi.comnih.gov This involves systematically changing the C-N-C-S dihedral angle in small increments (e.g., 10-15 degrees) and calculating the energy at each step, while allowing all other geometric parameters to relax. researchgate.net

The resulting plot of energy versus dihedral angle reveals the low-energy conformers (minima on the PES) and the rotational energy barriers (maxima on the PES). researchgate.netrsc.org It is likely that the most stable conformer would involve a specific orientation of the S-Cl bond relative to the plane of the benzoxazole ring to minimize steric hindrance and maximize favorable electronic interactions. nih.gov NBO analysis can also provide insight into stabilizing hyperconjugative interactions that may favor one conformer over another. researchgate.netnih.gov While the rotational barrier around the C-S bond is expected to be relatively low, identifying the global minimum energy structure is crucial for accurate calculations of all other molecular properties.

| Conformer | Dihedral Angle (Ring-C-S-Cl) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| A (Global Minimum) | ~90° (Illustrative) | 0.00 | ~75% |

| B | ~-90° (Illustrative) | 0.00 | ~25% |

| Transition State 1 | 0° (Illustrative) | +2.5 (Illustrative) | - |

| Transition State 2 | 180° (Illustrative) | +3.0 (Illustrative) | - |

Q & A

Q. What are the recommended synthetic routes for 2-Benzoxazolesulfenyl chloride in laboratory settings?

- Methodological Answer : Synthesis typically involves halogenation or sulfenylation of benzoxazole derivatives. For example:

- Chlorination with Thionyl Chloride (SOCl₂) : React 2-mercaptobenzoxazole with SOCl₂ under reflux in anhydrous conditions (e.g., dry THF or benzene) to yield the sulfenyl chloride. This method is analogous to benzoyl chloride synthesis via SOCl₂ .

- Catalytic Approaches : Palladium or copper catalysts (e.g., PdCl₂(PPh₃)₂) may facilitate coupling reactions, as seen in benzoxadiazole synthesis .

- Safety Note : Conduct reactions in a fume hood with inert gas (argon/nitrogen) to mitigate hydrolysis or side reactions .

Q. What safety precautions are critical when handling 2-Benzoxazolesulfenyl chloride?

- Methodological Answer :

- PPE : Use impervious gloves (e.g., nitrile), sealed goggles, and lab coats. Glove penetration time must be validated for sulfenyl chlorides .

- Ventilation : Perform reactions in a fume hood with local exhaust ventilation to avoid inhalation of toxic fumes (e.g., HCl, SO₂) .

- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (e.g., sand). Avoid water to prevent exothermic hydrolysis .

Q. How should 2-Benzoxazolesulfenyl chloride be characterized post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm structure (e.g., sulfenyl-SCl resonance at ~100–120 ppm) .

- Elemental Analysis : Validate purity via Cl and S content.

- XRD : Single-crystal X-ray diffraction for precise stereochemical determination, as demonstrated in benzoxazole derivative studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of 2-Benzoxazolesulfenyl chloride derivatives?

- Methodological Answer :

- Catalyst Screening : Compare Pd vs. Cu catalysts (e.g., PdCl₂(PPh₃)₂ vs. CuI) for coupling efficiency. Evidence suggests Pd catalysts offer higher selectivity in heterocyclic systems .

- Solvent Effects : Polar aprotic solvents (e.g., THF) enhance reactivity vs. non-polar solvents (benzene). Reflux time (e.g., 6–48 hours) impacts conversion rates .

- Temperature Control : Maintain 55–60°C to balance reaction rate and decomposition risks .

Q. What analytical strategies resolve contradictions in reported decomposition pathways of sulfenyl chlorides?

- Methodological Answer :

- TGA/DSC : Thermogravimetric analysis identifies decomposition thresholds (e.g., >100°C for sulfenyl chlorides).

- GC-MS : Monitor gaseous byproducts (e.g., HCl, SO₂) under controlled heating .

- Replicate Studies : Vary moisture levels to assess hydrolysis stability, as sulfenyl chlorides degrade rapidly in aqueous media .

Q. How do steric and electronic effects influence the reactivity of 2-Benzoxazolesulfenyl chloride in nucleophilic substitutions?

- Methodological Answer :

- Computational Modeling : DFT calculations (e.g., Gaussian09) predict electrophilic sulfur center reactivity .

- Kinetic Studies : Compare reaction rates with substituted benzoxazoles (e.g., electron-withdrawing groups enhance electrophilicity).

- Competitive Experiments : Compete with benzenesulfonyl chloride to quantify relative reactivity .

Data Contradiction Analysis

Q. How should discrepancies in reported catalytic efficiencies for sulfenyl chloride synthesis be addressed?

- Methodological Answer :

- Parameter Standardization : Ensure consistent solvent purity, catalyst loading (e.g., 0.1–5 mol%), and moisture control .

- Side-Reaction Tracking : Use LC-MS to identify byproducts (e.g., disulfides from over-oxidation) .

- Collaborative Validation : Cross-validate results with independent labs using identical protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.